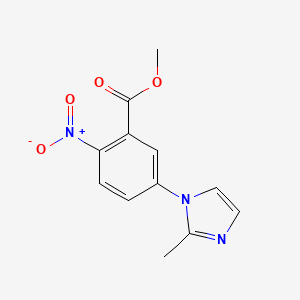
Methyl 5-(2-methyl-1H-imidazol-1-yl)-2-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(2-methyl-1H-imidazol-1-yl)-2-nitrobenzoate is a compound that features a benzoate ester linked to an imidazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the imidazole ring, which is known for its biological activity, adds to the compound’s significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-methyl-1H-imidazol-1-yl)-2-nitrobenzoate typically involves the following steps:
Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the ortho position.
Imidazole Introduction: The nitrobenzoate derivative is then reacted with 2-methylimidazole under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-methyl-1H-imidazol-1-yl)-2-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products
Reduction: The major product would be Methyl 5-(2-methyl-1H-imidazol-1-yl)-2-aminobenzoate.
Hydrolysis: The major product would be 5-(2-methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid.
Scientific Research Applications
Methyl 5-(2-methyl-1H-imidazol-1-yl)-2-nitrobenzoate has several scientific research applications:
Medicinal Chemistry: The compound’s imidazole ring is known for its biological activity, making it a potential candidate for drug development.
Materials Science: The compound can be used in the synthesis of advanced materials due to its unique structural properties.
Biological Studies: It can be used as a probe to study various biological processes, given its potential interactions with biomolecules.
Mechanism of Action
The mechanism of action of Methyl 5-(2-methyl-1H-imidazol-1-yl)-2-nitrobenzoate involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The nitro group can also undergo reduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(1H-imidazol-1-yl)-2-nitrobenzoate: Similar structure but lacks the methyl group on the imidazole ring.
Methyl 5-(2-methyl-1H-imidazol-1-yl)-3-nitrobenzoate: Similar structure but with the nitro group at a different position.
Uniqueness
Methyl 5-(2-methyl-1H-imidazol-1-yl)-2-nitrobenzoate is unique due to the specific positioning of the nitro and imidazole groups, which can influence its reactivity and biological activity. The presence of the methyl group on the imidazole ring can also affect its interaction with molecular targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C12H11N3O4 |
|---|---|
Molecular Weight |
261.23 g/mol |
IUPAC Name |
methyl 5-(2-methylimidazol-1-yl)-2-nitrobenzoate |
InChI |
InChI=1S/C12H11N3O4/c1-8-13-5-6-14(8)9-3-4-11(15(17)18)10(7-9)12(16)19-2/h3-7H,1-2H3 |
InChI Key |
BJYCBTWSDPCGDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















